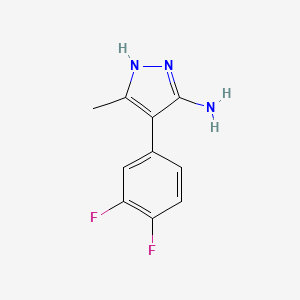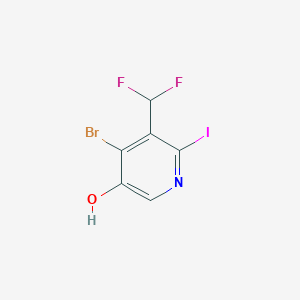![molecular formula C8H9F3N2O B13566917 (2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of reagents and reaction conditions is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can modulate various biological processes, making the compound effective in its applications.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in organic synthesis.
3-trifluoromethyl-1,2,4-triazoles: These compounds have extensive applications in pharmaceuticals, agrochemicals, and biology.
Trifluoromethylpyridine: This compound and its intermediates are important in the development of agrochemical and pharmaceutical compounds.
Uniqueness
(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its specific structure, which combines a trifluoromethyl group with a pyridine ring. This combination imparts distinctive chemical properties, making it valuable in various applications. Its ability to enhance the pharmacokinetic properties of pharmaceuticals and its role as a building block in complex syntheses highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2/t6-/m0/s1 |
InChI Key |
ILDDLVFWDXJLLX-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


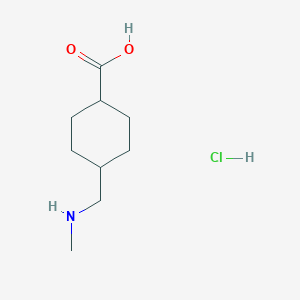
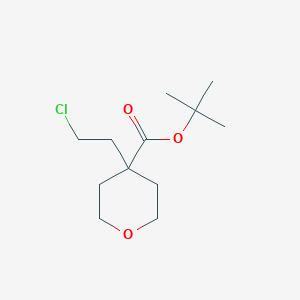
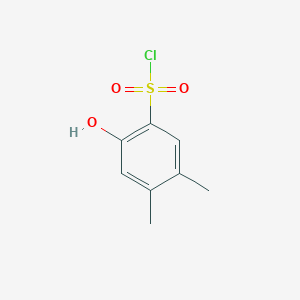
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
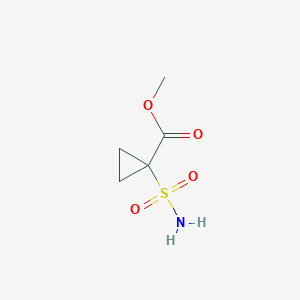
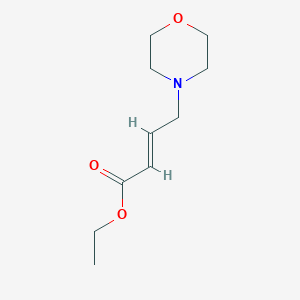
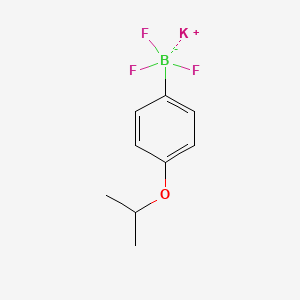
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
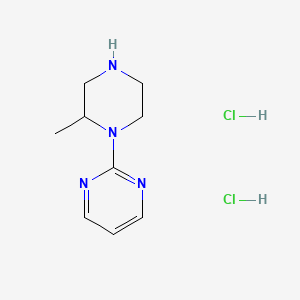
![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
